molecular formula C9H9FINO B8151893 5-Fluoro-2-iodo-N,N-dimethylbenzamide

5-Fluoro-2-iodo-N,N-dimethylbenzamide

Cat. No.: B8151893
M. Wt: 293.08 g/mol
InChI Key: CJJXVNABABTFQA-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 5-position and an iodine atom at the 2-position of the benzene ring, with a dimethyl-substituted amide group at the 1-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules such as tetrazole-containing analogs (e.g., compound 3c in ). Its synthesis involves reacting 5-fluoro-2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by amidation with dimethylamine. Key spectroscopic data include:

  • ¹H NMR: δ 133.9 (d, J = 4.1 Hz), 142.8, 158.1 (d, J = 247 Hz)
  • ¹⁹F NMR: δ -107.8 (t, J = 8.3 Hz)
  • HRMS-ESI: [M-H]⁻ calcd. 336.0219, found 336.0183.

Properties

IUPAC Name

5-fluoro-2-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJXVNABABTFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-N,N-dimethylbenzamide typically involves the iodination of 5-fluoro-N,N-dimethylbenzamide. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane . The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-fluoro-2-iodo-N,N-dimethylbenzamide are compared below with analogous benzamide derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents (Benzene Ring) Amide Group Molecular Weight (g/mol) Key Applications/Spectral Data References
This compound 5-F, 2-I N,N-dimethyl 335.12 Intermediate for tetrazole analogs; δ¹⁹F = -107.8 ppm
Benodanil (2-Iodo-N-phenylbenzamide) 2-I N-phenyl 337.11 Agricultural fungicide
2-Fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide 2-F Oxadiazole-linked methyl 427.46 Potential kinase inhibitor; RN: 851861-30-8
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-F Thiazol-2-yl 316.71 Antiparasitic activity via PFOR enzyme inhibition
N-Benzyl-5-fluoro-2-nitroaniline 5-F, 2-NO₂ N-benzyl 260.25 Precursor for diamine synthesis

Key Findings

Substituent Effects on Reactivity and Bioactivity: The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-iodinated analogs like benodanil. Fluorine at the 5-position (vs. 2- or 4-positions in other compounds) influences electronic properties and metabolic stability. For example, the ¹⁹F NMR shift (δ -107.8 ppm) in the target compound reflects deshielding due to iodine’s electron-withdrawing effect.

Amide Group Modifications: The N,N-dimethylamide group in the target compound improves solubility in organic solvents compared to N-phenyl (benodanil) or oxadiazole-linked analogs. However, it may reduce hydrogen-bonding capacity, limiting interactions in biological systems compared to thiazole-containing derivatives (e.g., ).

Biological and Industrial Applications: Benodanil (2-iodo-N-phenylbenzamide) is a commercial fungicide, highlighting the role of iodine in agrochemical activity. The thiazole- and oxadiazole-containing benzamides () exhibit targeted bioactivity (e.g., antiparasitic or kinase inhibition), whereas the target compound is primarily a synthetic intermediate.

Synthetic Methodologies: The target compound is synthesized via acid chloride formation (thionyl chloride), a method also used for 2,4-difluorobenzoyl chloride in . In contrast, benodanil’s N-phenyl group likely requires Ullmann-type coupling.

Contradictions and Limitations

  • While fluorine and iodine are both halogens, their steric and electronic contributions (e.g., iodine’s polarizability vs.

Biological Activity

5-Fluoro-2-iodo-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position and an iodine atom at the 2-position of the benzamide structure. This unique substitution pattern affects its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific biomolecular targets. The fluorine and iodine substituents can enhance binding affinity to proteins or enzymes, potentially modulating their activity. The compound may act as an inhibitor or modulator in various biochemical pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
  • Antimicrobial Properties : Some studies have reported its efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to disease pathways, although detailed mechanisms are still under investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases involved in signaling

Table 2: Case Studies

Study ReferenceFindingsNotes
Demonstrated cytotoxicity in breast cancer cellsIC50 values reported
Showed bactericidal activity against MRSAMinimum inhibitory concentration (MIC) established
Inhibition of JAK family kinasesSelectivity noted in cellular assays

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study quantified the MIC, establishing a foundation for further development as an antibiotic.
  • Enzyme Targeting : Research focusing on enzyme inhibition highlighted the compound's ability to selectively inhibit JAK kinases, which play critical roles in inflammatory responses and cancer progression. This selectivity may offer therapeutic benefits in conditions like psoriasis and rheumatoid arthritis.

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